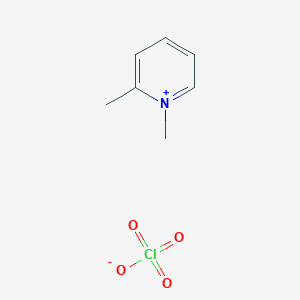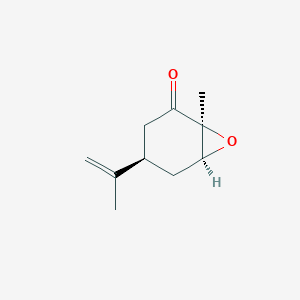![molecular formula C16H15NO3 B231945 Methyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B231945.png)
Methyl 3-[(4-methylbenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4-methylbenzoyl)amino]benzoate, also known as MMB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(4-methylbenzoyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Methyl 3-[(4-methylbenzoyl)amino]benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Methyl 3-[(4-methylbenzoyl)amino]benzoate has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Methyl 3-[(4-methylbenzoyl)amino]benzoate has been found to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, Methyl 3-[(4-methylbenzoyl)amino]benzoate has been found to possess analgesic properties, making it a potential treatment for pain. Methyl 3-[(4-methylbenzoyl)amino]benzoate has also been found to possess antioxidant properties, which may help to protect against oxidative stress and prevent cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 3-[(4-methylbenzoyl)amino]benzoate in lab experiments is its potent biological activity. Methyl 3-[(4-methylbenzoyl)amino]benzoate has been found to exhibit activity at low concentrations, making it a cost-effective compound to use in experiments. However, one of the limitations of using Methyl 3-[(4-methylbenzoyl)amino]benzoate in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of Methyl 3-[(4-methylbenzoyl)amino]benzoate. One potential direction is the investigation of the compound's mechanism of action in greater detail. This may help to identify new targets for drug development and improve our understanding of the compound's biological activity. Another potential direction is the development of new synthetic methods for Methyl 3-[(4-methylbenzoyl)amino]benzoate that may improve its purity and increase its yield. Finally, further studies are needed to investigate the safety and toxicity of Methyl 3-[(4-methylbenzoyl)amino]benzoate, as well as its potential applications in clinical settings.
Métodos De Síntesis
The synthesis of Methyl 3-[(4-methylbenzoyl)amino]benzoate involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid in the presence of triethylamine to produce Methyl 3-[(4-methylbenzoyl)amino]benzoate. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Methyl 3-[(4-methylbenzoyl)amino]benzoate has been found to possess a wide range of biological activities, making it a promising compound for scientific research. One of the most significant applications of Methyl 3-[(4-methylbenzoyl)amino]benzoate is in the field of cancer research. Studies have shown that Methyl 3-[(4-methylbenzoyl)amino]benzoate exhibits potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 3-[(4-methylbenzoyl)amino]benzoate has also been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C16H15NO3 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
methyl 3-[(4-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-11-6-8-12(9-7-11)15(18)17-14-5-3-4-13(10-14)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
Clave InChI |
GZLCETKUTVIGQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)
